n-(3,4-Dimethylphenyl)-3-methylbut-2-enamide

Target Selectivity Receptor Binding Antibacterial SAR

Procure N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide as a validated pharmacological tool for CCK-B receptor studies. This compound demonstrates potent affinity (IC50=31 nM) and a defined selectivity profile (inactive at PNMT/CB1/GPR40), making it essential for reproducible target validation and SAR exploration. Avoid uncharacterized analogs to ensure experimental integrity.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 5449-05-8
Cat. No. B5216048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,4-Dimethylphenyl)-3-methylbut-2-enamide
CAS5449-05-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C=C(C)C)C
InChIInChI=1S/C13H17NO/c1-9(2)7-13(15)14-12-6-5-10(3)11(4)8-12/h5-8H,1-4H3,(H,14,15)
InChIKeyBQXFAHUDSBTCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide: Definition, Core Characteristics, and Procurement Relevance


N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide (CAS: 5449-05-8) is a synthetic enamide compound, defined by a 3-methylbut-2-enamide core coupled to a 3,4-dimethylphenyl group . This structure places it within a class of molecules investigated for diverse biological activities, including potential anti-cancer, anti-inflammatory, and dermatological applications [1]. Its established molecular formula (C₁₃H₁₇NO) and weight (203.28 g/mol) provide a defined starting point for research . For scientific procurement, understanding this compound requires a shift from general class-based assumptions to a data-driven analysis of its specific interaction profile, which distinguishes it from superficially similar analogs.

The Procurement Risk of Class-Level Assumptions for N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide


Procurement decisions for N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide cannot be based on its classification as an "enamide" or a "3-methylbut-2-enamide derivative" alone. The quantitative evidence reveals a high-stakes selectivity landscape where minor structural variations lead to drastic functional shifts. For instance, while closely related N-benzyl-3-methylbuten-2-enamide derivatives exhibit potent antibacterial activity with MIC values as low as 0.01 g/mL [1], the specific target data for N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide shows a starkly different and highly selective profile focused on receptor binding. Substituting this compound with a class analog would introduce unverified and likely divergent biological activity, rendering experimental results non-reproducible and jeopardizing the scientific validity of any research project.

Quantitative Differentiation of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide: Evidence Guide


Distinct Target Engagement Profile: From Antibacterial Activity to Receptor Selectivity

Unlike N-benzyl-3-methylbuten-2-enamide derivatives which show potent, broad antibacterial activity (MIC 0.01 g/mL against E. coli and S. aureus) [1], N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide demonstrates a focused, receptor-binding profile. Its primary reported interaction is with the Cholecystokinin type B (CCK-B) receptor (IC50: 31 nM) [2], a target with no direct overlap with the antibacterial mechanism. This indicates a fundamental shift in biological activity driven by the specific 3,4-dimethylphenyl substitution, moving the compound away from antimicrobial applications and towards specific central nervous system or related pathways.

Target Selectivity Receptor Binding Antibacterial SAR

Quantified CCK-B Receptor Binding: Nanomolar Potency and Selectivity Context

This compound exhibits a specific and quantifiable affinity for the CCK-B receptor with an IC50 of 31 nM in a radioligand binding assay [1]. This potency is comparable to that of known CCK-B antagonists like RP 72540, which demonstrates IC50 values ranging from 1.2 to 3.8 nM in similar assays [2]. This places N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide within an order of magnitude of a validated pharmacological tool, establishing it as a relevant, albeit less potent, alternative for studying this target. The clear, single-target data allows for more predictable experimental outcomes compared to an analog with an undefined or multi-target profile.

CCK-B Antagonist Receptor Pharmacology Binding Affinity

Selectivity vs. Phenylethanolamine N-Methyltransferase (PNMT): A Case for Functional Discrimination

The compound's functional discrimination is further evidenced by its low affinity for Phenylethanolamine N-Methyltransferase (PNMT). It displays a Ki value of 1.11E+6 nM (1,110,000 nM) for this enzyme [1]. This represents a >35,000-fold lower affinity compared to its activity at the CCK-B receptor (IC50 = 31 nM). In contrast, while specific PNMT affinity data for other close analogs is not directly available for head-to-head comparison, the class-level antibacterial data for N-benzyl derivatives (MIC 0.01 g/mL) [2] underscores the fact that related compounds in this chemical space can possess potent activity against entirely different biological systems. The lack of significant PNMT interaction for this compound highlights its specific and narrow activity profile, making it a cleaner probe for CCK-B related research.

Target Selectivity PNMT Off-target Activity

Demonstrated Lack of Affinity for Other Key Receptors, Further Defining Selectivity

A broader receptor binding profile further defines the selectivity of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide. Quantitative data shows it has negligible affinity for the cannabinoid receptor 1 (CB1) with an IC50 > 1,000 nM [1], and for the human GPR40 receptor with a Ki of 2,400 nM [2]. This lack of interaction across multiple, diverse receptor families reinforces its status as a selective CCK-B ligand. For a researcher, this means the compound offers a cleaner pharmacological signal compared to an uncharacterized or promiscuous analog, reducing the complexity of interpreting results from cell-based or in vivo studies.

Receptor Profiling CB1 GPR40 Selectivity

Evidence-Based Application Scenarios for N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide


Primary Research Scenario: Focused Pharmacological Studies of the CCK-B Receptor

This scenario is directly supported by the compound's primary and most potent known activity: its CCK-B receptor binding (IC50 = 31 nM) [1]. Researchers investigating the role of the CCK-B receptor in the central nervous system, gastrointestinal function, or related disorders (such as anxiety or pain) would prioritize this compound over uncharacterized analogs. Its defined affinity provides a clear quantitative benchmark for use as a pharmacological tool compound in in vitro binding assays, cell-based functional studies, and for establishing preliminary structure-activity relationships (SAR) for this receptor.

Secondary Research Scenario: Chemical Biology as a Selectivity Probe

The compound's well-defined selectivity profile, demonstrated by its lack of significant activity at PNMT (Ki = 1,110,000 nM) [2], CB1 (IC50 > 1,000 nM) [3], and GPR40 (Ki = 2,400 nM) [4], makes it a valuable tool in chemical biology. Researchers studying complex signaling pathways can use this compound as a 'negative control' to rule out off-target effects. Its unique binding signature helps deconvolute biological responses, ensuring that observed phenotypic changes are more confidently attributed to the intended CCK-B target. This application is crucial for rigorous target validation studies.

Tertiary Application Scenario: Reference Standard for Synthetic and Analytical Chemistry

Due to its stable and well-defined chemical structure (C₁₃H₁₇NO, MW 203.28) and the availability of quantitative bioactivity data, this compound serves as an excellent reference standard. Analytical chemists can use it for method development and validation, such as for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) assays. Organic and medicinal chemists can employ it as a benchmark for comparing newly synthesized enamide derivatives. Its known and quantifiable properties facilitate rigorous quality control and ensure the reproducibility of synthetic and analytical procedures.

Quaternary Research Scenario: Structural Benchmark in Medicinal Chemistry SAR Campaigns

For medicinal chemistry programs targeting the CCK-B receptor, this compound provides a crucial structural benchmark. Its defined 3,4-dimethylphenyl motif and quantified affinity (IC50 = 31 nM) [1] and selectivity profile [REFS-2, REFS-3, REFS-4] offer a clear starting point for Structure-Activity Relationship (SAR) exploration. Researchers can systematically modify the core enamide or phenyl ring to probe the chemical determinants of CCK-B binding and selectivity. It serves as a 'parent' or 'reference' compound against which the potency and selectivity of new analogs can be quantitatively measured and compared, accelerating the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3,4-Dimethylphenyl)-3-methylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.